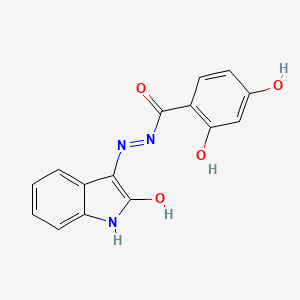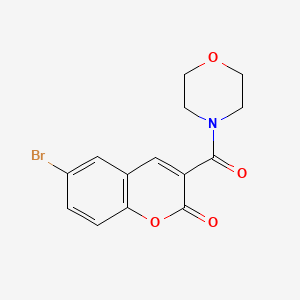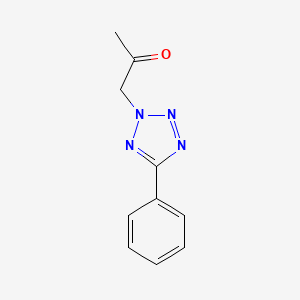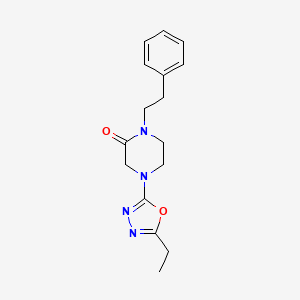![molecular formula C13H21N5O3S B5660600 N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-1-azepanesulfonamide](/img/structure/B5660600.png)
N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-1-azepanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-1-azepanesulfonamide, commonly known as DAPAS, is a small molecule inhibitor that has gained attention in recent years due to its potential applications in scientific research. DAPAS is a sulfonamide-based compound that has been shown to have a unique mode of action, making it a promising tool for studying various biological processes.
Wirkmechanismus
DAPAS works by binding to a specific site on ion channels, blocking their ability to conduct ions across the cell membrane. This results in a decrease in cellular activity, which can have a range of effects depending on the type of ion channel being targeted.
Biochemical and Physiological Effects:
DAPAS has been shown to have a range of biochemical and physiological effects, depending on the specific ion channel being targeted. In some cases, DAPAS has been shown to inhibit the release of neurotransmitters, leading to a decrease in synaptic activity. In other cases, DAPAS has been shown to inhibit the contraction of smooth muscle cells, leading to a decrease in blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DAPAS in lab experiments is its specificity for certain types of ion channels. This allows researchers to selectively target specific cellular processes, providing a more detailed understanding of their function. However, one limitation of using DAPAS is its potential for off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are a number of potential directions for future research involving DAPAS. One area of interest is the study of ion channel dysfunction in disease states, including neurological disorders and cardiovascular disease. Additionally, there is potential for the development of new therapeutics based on the structure of DAPAS, which could have a range of clinical applications.
In conclusion, DAPAS is a promising tool for scientific research, with a unique mode of action that allows for the selective targeting of specific cellular processes. While there are limitations to its use, the potential applications of DAPAS in both basic and clinical research are significant, making it a valuable tool for researchers in a range of fields.
Synthesemethoden
DAPAS can be synthesized through a multistep process that involves the reaction of 4,6-dimethyl-2-pyrimidinamine with a series of reagents, including chlorosulfonyl isocyanate and 1-azepanethiol. The final product is obtained through purification and isolation steps, resulting in a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
DAPAS has been shown to have a wide range of applications in scientific research. One of the most promising areas of research involves the study of ion channels, which are integral membrane proteins that play a critical role in cellular signaling. DAPAS has been shown to selectively inhibit certain types of ion channels, making it a valuable tool for studying their function and regulation.
Eigenschaften
IUPAC Name |
1-(azepan-1-ylsulfonyl)-3-(4,6-dimethylpyrimidin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O3S/c1-10-9-11(2)15-12(14-10)16-13(19)17-22(20,21)18-7-5-3-4-6-8-18/h9H,3-8H2,1-2H3,(H2,14,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRPMNLNMUBYDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)N2CCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-fluorophenyl)-3-[(tetrahydro-2H-pyran-4-ylamino)sulfonyl]benzamide](/img/structure/B5660518.png)
![(1S*,5R*)-6-{5-[(methylthio)methyl]-2-furoyl}-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5660525.png)



![2-methyl-N'-[(3-methylphenoxy)acetyl]benzohydrazide](/img/structure/B5660547.png)


![2-{2-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]-2-oxoethyl}isoquinolin-1(2H)-one](/img/structure/B5660579.png)
![N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-3-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5660581.png)
![N-[2-(4-morpholinyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5660588.png)
![1'-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5660608.png)
![[1-(2-amino-4-pyrimidinyl)-3-(3-methyl-2-buten-1-yl)-3-piperidinyl]methanol](/img/structure/B5660612.png)
![N-[2-(3-chlorophenyl)ethyl]nicotinamide](/img/structure/B5660620.png)